(R)-5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Description
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
(1R)-5,6-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C12H17NO2/c1-14-11-7-6-8-9(12(11)15-2)4-3-5-10(8)13/h6-7,10H,3-5,13H2,1-2H3/t10-/m1/s1 |
InChI Key |
WOADEMZTZBTFMH-SNVBAGLBSA-N |
Isomeric SMILES |
COC1=C(C2=C(C=C1)[C@@H](CCC2)N)OC |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(CCC2)N)OC |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation: 6-Methoxy-1-tetralone Derivatives
A key intermediate is 6-methoxy-1-tetralone, which can be converted into various esters and acids as precursors for amination.
- Ketoester Formation: 6-Methoxy-1-tetralone is treated with diethyl carbonate in the presence of sodium hydride in tetrahydrofuran (THF) at 85 °C to yield ketoester intermediates with high yield (~99%).
- Reduction and Dehydration: The ketoester is reduced with sodium borohydride in ethanol, followed by acid-catalyzed dehydration using p-toluenesulfonic acid monohydrate to form unsaturated esters with yields up to 96%.
- Catalytic Hydrogenation: The unsaturated ester is hydrogenated (H2, Pd/C, 200 psi) in ethanol to afford saturated esters in 94% yield.
Bromination and Hydrolysis
- Selective Bromination: The saturated ester undergoes bromination with N-bromosuccinimide (NBS) in dimethylformamide (DMF) to introduce bromine at the 5-position with 67% yield, confirmed by NMR spectroscopy.
- Alkaline Hydrolysis: The brominated ester is hydrolyzed under alkaline conditions to yield the corresponding carboxylic acid in 94% yield.
Copper(I)-Catalyzed Methoxylation
Reductive Amination to Introduce the Amine Group
- Reductive Amination: Tetralone derivatives can be converted to the corresponding amines by reaction with amines such as piperazine or homopiperazine, forming enamines that are subsequently reduced with sodium borohydride to yield tetrahydronaphthalen-1-amines.
- This method allows for the introduction of the amine group at the 1-position with potential for stereochemical control depending on the chiral amine or catalyst used.
Formation of Acid Addition Salts
- The free amine is typically converted into pharmaceutically acceptable acid addition salts by reaction with equimolar or excess acid in solvents like diethyl ether or benzene. The salts precipitate over 1 hour to 10 days and are isolated by filtration.
Summary Table of Key Synthetic Steps and Yields
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Ketoester formation | 6-Methoxy-1-tetralone, diethyl carbonate, NaH, THF, 85 °C | Ketoester intermediate | 99 | High yield, key intermediate |
| Reduction and dehydration | NaBH4 in EtOH, p-TsOH, reflux | Unsaturated ester | 96 | Efficient conversion |
| Catalytic hydrogenation | H2, Pd/C, 200 psi, EtOH | Saturated ester | 94 | High yield hydrogenation |
| Bromination | NBS, DMF | 5-Bromo ester | 67 | Selective bromination at C-5 |
| Alkaline hydrolysis | NaOH, reflux | 5-Bromo acid | 94 | Clean hydrolysis |
| Copper(I)-catalyzed methoxylation | CuBr, NaOMe, DMF, reflux | 5,6-Dimethoxy acid | 93 | Efficient substitution of Br by OMe |
| Reductive amination | Piperazine/homopiperazine, NaBH4 | 1-Amino tetrahydronaphthalene | Variable | Allows amine introduction, stereocontrol possible |
| Acid addition salt formation | Acid, diethyl ether or benzene | Amine salt | Precipitation | Facilitates isolation and purification |
Research Findings and Notes
- The synthetic route described by Chinea and Banerjee provides a concise and reproducible method for preparing the 5,6-dimethoxy substituted tetrahydronaphthalene acid intermediate with an overall yield of approximately 52% for the acid stage.
- The reductive amination approach described in patent RU2014330C1 is a versatile method for introducing the amine group, which can be adapted for enantioselective synthesis by using chiral amines or catalysts.
- The formation of acid addition salts is a standard pharmaceutical practice to improve compound stability and facilitate purification.
- Alternative synthetic routes exist but often involve longer sequences or lower yields; the methods summarized here represent optimized and well-documented procedures.
Chemical Reactions Analysis
Types of Reactions
®-5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Fully saturated amines.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ®-5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine is used as a chiral building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a ligand for various receptors. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, ®-5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine is investigated for its potential therapeutic effects. It has shown promise in preliminary studies as a treatment for certain neurological disorders due to its interaction with neurotransmitter receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of ®-5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in neurotransmitter release and signal transduction, which are critical for its potential therapeutic effects.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Stereochemical Considerations
- Chiral Centers : The (R)-configuration in the target compound is critical for dopamine receptor binding, as seen in apomorphine derivatives . In contrast, the (S)-enantiomer of 6-methoxy analogs (e.g., (S)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride) shows distinct pharmacological profiles due to reversed stereochemistry .
- Synthesis Challenges : Enantioselective syntheses often require chiral catalysts or resolution techniques, impacting yields. For example, Gosku’s method for 5,6-dimethoxy derivatives achieved 42% overall yield but faced crystallization issues due to impurities .
Key Research Findings and Trends
Substituent Position Matters : Moving methoxy groups from 5,6 to 6,7 positions () reduces dopaminergic activity but may enhance selectivity for other receptors .
Halogenation Effects : Chlorine or fluorine substituents increase molecular weight and lipophilicity, influencing pharmacokinetics .
Steric vs. Electronic Effects : Bulky groups (e.g., cyclohexyl in 5l) prioritize steric interactions, while electron-withdrawing groups (e.g., Cl, F) modulate electronic properties .
Biological Activity
(R)-5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine (CAS No. 1241678-07-8) is a compound that has garnered attention in medicinal chemistry, particularly for its biological activities against various pathogens and its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and specific case studies highlighting its efficacy.
- Molecular Formula : CHNO
- Molecular Weight : 207.27 g/mol
- CAS Number : 1241678-07-8
Biological Activity Overview
(R)-5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine has been investigated primarily for its antimicrobial properties, particularly against Mycobacterium tuberculosis (M.tb). It has shown promise as a selective inhibitor of mycobacterial ATP synthase, which is critical for bacterial energy metabolism.
Antimicrobial Activity
A study highlighted that certain tetrahydronaphthalene derivatives exhibited potent in vitro activity against M.tb with minimum inhibitory concentrations (MIC) as low as <1 μg/mL. These compounds were designed to improve upon the pharmacokinetic profiles of existing treatments like bedaquiline by reducing lipophilicity and off-target effects .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the tetrahydronaphthalene core can significantly impact biological activity. The presence of methoxy groups at specific positions enhances the compound's potency against M.tb while improving safety profiles compared to traditional drugs.
Case Study 1: Inhibition of Mycobacterial Growth
In a comprehensive study involving over 80 analogues of tetrahydronaphthalene derivatives, several compounds were identified with significant inhibitory effects on M.tb growth. Notably, compounds with enhanced hERG liability profiles demonstrated reduced risk for cardiac toxicity while maintaining efficacy .
Case Study 2: Cytotoxicity in Cancer Cells
Although primarily studied for its antibacterial properties, (R)-5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine has also been evaluated for cytotoxic effects against various cancer cell lines. A series of related compounds were tested in K562 cell lines showing varying degrees of cytotoxicity. Some derivatives exhibited IC50 values comparable to established chemotherapeutics .
Comparative Analysis of Related Compounds
The following table summarizes the biological activity of (R)-5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine compared to other related compounds:
| Compound Name | MIC against M.tb (μg/mL) | IC50 in K562 Cells (μM) | Notes |
|---|---|---|---|
| (R)-5,6-Dimethoxy-Tetrahydronaphthalen | <1 | Not specified | Selective ATP synthase inhibitor |
| Bedaquiline | 0.5 | 0.75 | Standard treatment for tuberculosis |
| Verapamil | Not applicable | 0.66 | Used as a reference for MDR reversal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
